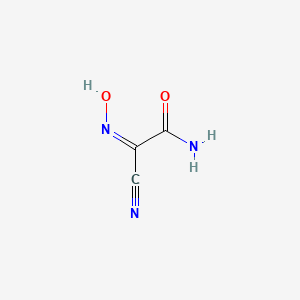

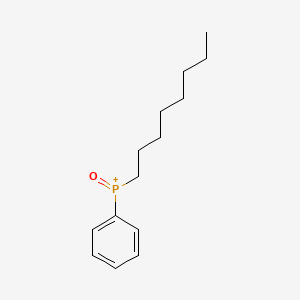

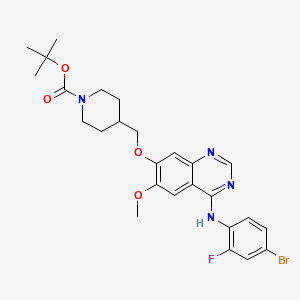

![molecular formula C14H14O B1312398 2-[1,1'-Biphenyl]-4-yl-1-ethanol CAS No. 37729-18-3](/img/structure/B1312398.png)

2-[1,1'-Biphenyl]-4-yl-1-ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[1,1’-Biphenyl]-4-yl-1-ethanol” is a chemical compound that is part of the biphenyl class . Biphenyl compounds are clinically important for the treatments of hypertension and inflammatory, while many more are under development for pharmaceutical uses .

Synthesis Analysis

The synthesis of similar biphenyl compounds has been reported in the literature. For instance, a series of 2-([1,1’-biphenyl]-4-yl)-2-oxoethyl benzoates were synthesized by reacting 1-([1,1’-biphenyl]-4-yl)-2-bromoethan-1-one with various carboxylic acids .Molecular Structure Analysis

The molecular structure of “2-[1,1’-Biphenyl]-4-yl-1-ethanol” can be inferred from related compounds. For example, the structure of biphenyl, an aromatic hydrocarbon with a molecular formula (C6H5)2, consists of two connected phenyl rings . The structure of “2-[1,1’-Biphenyl]-4-yl-1-ethanol” would be similar, with an additional -CH2CH2OH group attached to one of the phenyl rings.Scientific Research Applications

Therapeutic Applications in Dentistry

Tyrosol and hydroxytyrosol, phenolic compounds with structures similar to 2-[1,1'-Biphenyl]-4-yl-1-ethanol, show potential for applications in dentistry due to their antioxidant, anti-inflammatory, antiviral, and anti-tumor properties. These compounds could be applied in clinical dentistry areas, mainly for their anti-inflammatory and antioxidant activities, although more in vitro studies are needed to fully understand their potential (Ramos et al., 2020).

Hydrogen Production from Ethanol

The reforming of bio-ethanol to hydrogen gas, a clean energy source, is facilitated by catalysts such as Rh and Ni. This method is promising for hydrogen production from renewable resources, indicating the significant role of ethanol and its derivatives in sustainable energy production (Ni et al., 2007).

Biofuel and Renewable Energy

Ethanol and its derivatives are pivotal in the development of biofuels, offering a renewable alternative to fossil fuels. Studies on butanol, a longer-chain alcohol, suggest it could surpass ethanol in biofuel applications due to its favorable physical and thermodynamic properties, hinting at the broad utility of ethanol derivatives in renewable energy (Veza et al., 2020).

Environmental Impact of Ethanol in Groundwater

Research into the environmental impact of ethanol, particularly its role in groundwater contamination when used as a gasoline component, emphasizes the need for understanding the fate and transport of ethanol and related compounds in the subsurface. This knowledge is crucial for assessing the environmental implications of using ethanol in fuel (Powers et al., 2001).

Mechanism of Action

Target of Action

Similar compounds such as biphenyl derivatives have been reported to exhibit antibacterial activities and have been used as inhibitors targeting PD-1/PD-L1 interaction .

Mode of Action

For instance, certain biphenyl derivatives have been found to inhibit the PD-1/PD-L1 interaction, which is a key pathway in immune response .

Biochemical Pathways

Related compounds such as polychlorinated biphenyls (pcbs) have been reported to be metabolized by several enzymes including biphenyl dioxygenase (bpha), dihydrodiol dehydrogenase (bphb), 2,3-dihydroxybiphenyl dioxygenase (bphc), and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphd) .

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug action, influencing the bioavailability and overall effect of the compound .

Result of Action

For instance, certain small molecule inhibitors have been found to interfere with transcription-replication conflicts, leading to selective chemotherapy .

properties

IUPAC Name |

2-(4-phenylphenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGLKAAXNFFWON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00423710 |

Source

|

| Record name | 2-([1,1'-Biphenyl]-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37729-18-3 |

Source

|

| Record name | 2-([1,1'-Biphenyl]-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[1,1'-Biphenyl]-4-yl-1-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

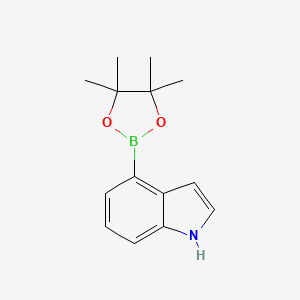

![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B1312315.png)

![Acetonitrile, [[4-(trifluoromethyl)phenyl]azo][[4-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B1312324.png)